molecular formula C27H28N4O5 B12494924 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12494924
M. Wt: 488.5 g/mol
InChI Key: HHZJIZDXLLRWIG-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzyl group, and a nitrophenyl moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as intermediates in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzyl group can be introduced via nucleophilic substitution.

    Coupling with Benzoate: The piperazine derivative can then be coupled with a benzoate ester through amide bond formation.

    Introduction of the Nitrophenyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or nitrophenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The piperazine ring and benzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted piperazines or benzyl derivatives.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible pharmacological properties, such as acting as a precursor to therapeutic agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Uniqueness

The presence of both the benzylpiperazine and nitrophenyl groups may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C27H28N4O5/c1-19-16-21(8-10-24(19)31(34)35)26(32)28-23-17-22(27(33)36-2)9-11-25(23)30-14-12-29(13-15-30)18-20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,32)

InChI Key

HHZJIZDXLLRWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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